molecular formula C18H37ClN4O3 B8004024 Lauroyl d-arginate hydrochloride

Lauroyl d-arginate hydrochloride

Cat. No.: B8004024
M. Wt: 393.0 g/mol
InChI Key: KXPNNVVJPXCUQN-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl d-arginate hydrochloride is a cationic surfactant derived from the amino acid arginine and lauric acid. It is known for its antimicrobial properties and is widely used in various industries, including food preservation, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lauroyl d-arginate hydrochloride is synthesized by esterifying arginine with ethanol, followed by reacting the ester with lauroyl chloride. The resultant compound is then recovered as a hydrochloride salt, which is a white, solid product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale esterification and subsequent reaction with lauroyl chloride. The product is then filtered, dried, and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Lauroyl d-arginate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include lauric acid, arginine, and various substituted derivatives depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lauroyl d-arginate hydrochloride is unique due to its combination of lauric acid and arginine, which provides both antimicrobial properties and surfactant characteristics. This makes it highly effective in a wide range of applications, from food preservation to medical treatments .

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPNNVVJPXCUQN-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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